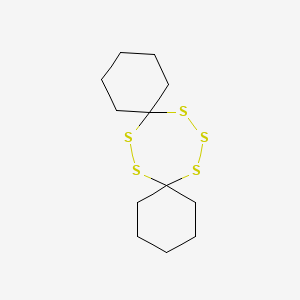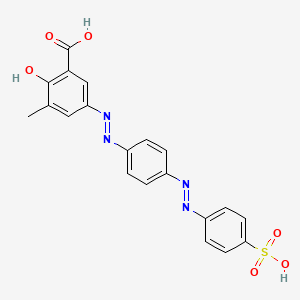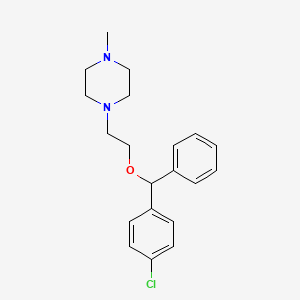
1-(2-((4-Chlorophenyl)phenylmethoxy)ethyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4-Chlorophenyl)phenylmethoxy)ethyl)-4-methylpiperazine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a diarylmethane derivative with the molecular formula C20H24ClNO and a molecular weight of 329.864 g/mol .
Preparation Methods
The synthesis of 1-(2-((4-Chlorophenyl)phenylmethoxy)ethyl)-4-methylpiperazine typically involves the reaction of 4-chlorobenzhydrol with phosphorus tribromide in tetrachloromethane to form 1-(bromophenylmethyl)-4-chlorobenzene. This intermediate is then treated with ethylenechlorohydrin to yield 1-(4-chlorobenzhydryl)oxy-2-chloroethane. Finally, the reaction with piperidine completes the synthesis of the target compound .
Chemical Reactions Analysis
1-(2-((4-Chlorophenyl)phenylmethoxy)ethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
1-(2-((4-Chlorophenyl)phenylmethoxy)ethyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The precise mechanism of action of 1-(2-((4-Chlorophenyl)phenylmethoxy)ethyl)-4-methylpiperazine is not fully understood. it is known to interact with several molecular targets, including the σ1 receptor, GIRK channels, and H1 histamine receptors. These interactions contribute to its antitussive and antihistamine effects .
Comparison with Similar Compounds
1-(2-((4-Chlorophenyl)phenylmethoxy)ethyl)-4-methylpiperazine is similar to other diarylmethane derivatives, such as cloperastine fendizoate and cloperastine hydrochloride. its unique structure and specific interactions with molecular targets make it distinct in terms of its pharmacological properties and applications .
Properties
CAS No. |
94910-45-9 |
|---|---|
Molecular Formula |
C20H25ClN2O |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C20H25ClN2O/c1-22-11-13-23(14-12-22)15-16-24-20(17-5-3-2-4-6-17)18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3 |
InChI Key |
UEEXVPZHKRZCSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



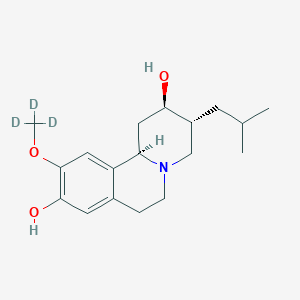
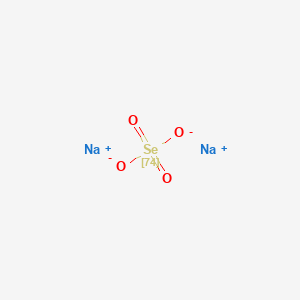


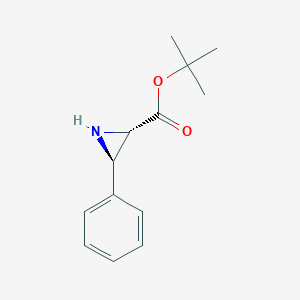
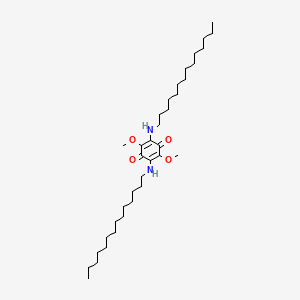

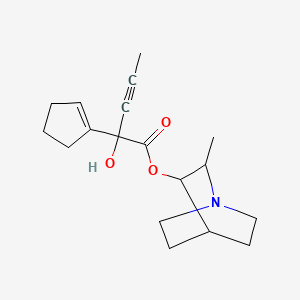
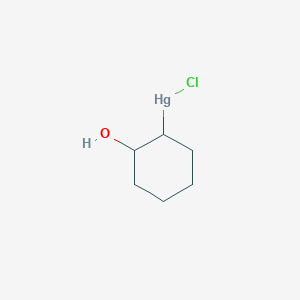
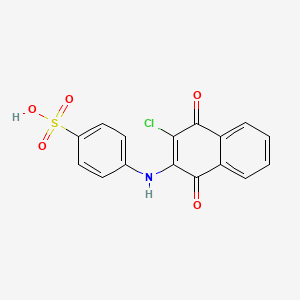
![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
